1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropropanone moiety can also undergo nucleophilic attack, resulting in the formation of covalent adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one
- 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- 3-amino-6-ethyl-2-thioxo-2,3-dihydro-4(1h)-pyrimidinone
Uniqueness
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both amino and mercapto groups, which provide it with distinct reactivity and potential for forming diverse chemical derivatives. Its chloropropanone moiety also allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-2-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-4-8(12)6-2-1-3-7(11)9(6)13/h1-3,13H,4-5,11H2 |
InChI Key |
FESBGBLIUPNWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)S)C(=O)CCCl |
Origin of Product |
United States |
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